3-Chloro-5,5-dimethyl-4,5-dihydroisoxazole (CAS 326829-08-7) is a heterocyclic organic compound featuring a 4,5-dihydroisoxazole ring substituted with a chlorine atom at the 3-position and two methyl groups at the 5-position.[1] This structural arrangement makes it a valuable and reactive intermediate, particularly in the synthesis of complex agrochemicals.[2][3] Its primary role is as a precursor for constructing more complex molecular scaffolds, most notably in the production of modern herbicides like pyroxasulfone, where it serves as a critical building block.[3][4][5]
Substituting 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole with other analogs is often unfeasible due to significant differences in reactivity and synthetic utility. The nature of the halogen at the 3-position directly governs the compound's electrophilicity and its suitability as a leaving group in nucleophilic substitution reactions.[6][7] For instance, while 3-bromo analogs are also common, they exhibit different reaction kinetics and may require altered process conditions.[6] Furthermore, the gem-dimethyl group at the 5-position provides steric shielding and influences the stability and conformation of the ring, which is critical for achieving high regio- and stereo-selectivity in downstream reactions, such as 1,3-dipolar cycloadditions.[5][6] Attempting to substitute this specific isomer with a non-dimethylated or alternatively substituted dihydroisoxazole would likely lead to lower yields, undesired side products, and failure to produce the target molecule, such as the herbicide pyroxasulfone, which specifically requires the 5,5-dimethyl scaffold.[5]
In a patented industrial process for synthesizing a key intermediate of the herbicide pyroxasulfone (5,5-dimethyl-4,5-dihydroisoxazole-3-thioformamidine hydrochloride), using 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole as the starting material enables finished product yields of up to 90% or higher, with a purity that can reach 99%.[2] This process involves a direct reaction with thiourea in the presence of an inorganic acid.[2]
| Evidence Dimension | Product Yield and Purity |
| Target Compound Data | Yield up to ≥90%; Purity up to 99% |
| Comparator Or Baseline | Standard industrial synthesis target for agrochemical intermediates. |
| Quantified Difference | Achieves high-end targets for yield and purity in a streamlined process. |
| Conditions | Reaction of the target compound with thiourea in an organic solvent in the presence of inorganic acid for the synthesis of 5,5-dimethyl-4,5-dihydroisoxazole-3-thioformamidine hydrochloride.[2] |
This high yield and purity directly translate to lower manufacturing costs, reduced waste, and a more efficient production timeline for a high-value herbicide.
During the development of the herbicide pyroxasulfone, researchers compared various substitutions on the 4,5-dihydro-1,2-oxazole ring. The 5,5-dimethyl substituted compound (derived from 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole) was selected for further development over analogs like the 5-monomethyl version.[2] The selection was based on its combination of potent herbicidal activity and significant synthetic advantages, as its own precursor, 2-methylpropene, is a readily available, large-quantity industrial chemical.[2]
| Evidence Dimension | Precursor Availability & Structural Optimization |
| Target Compound Data | Derived from 2-methylpropene, a widely available industrial feedstock. |
| Comparator Or Baseline | Other substituted 4,5-dihydro-1,2-oxazole rings (e.g., 5-monomethyl). |
| Quantified Difference | Chosen as the optimized structure for development due to superior synthetic accessibility compared to other active analogs. |
| Conditions | Structural optimization studies for pre-emergence herbicides under upland conditions.[2] |
Procuring the 5,5-dimethyl variant ensures alignment with the optimized structure for a commercially successful herbicide, avoiding less efficient or synthetically challenging alternatives.
A patented process demonstrates that 3-halogeno-4,5-dihydroisoxazoles, specifically citing 3-chloro-5,5-dimethyl-4,5-dihydroisoxazole, react with thiourea in the presence of an acid to produce (4,5-dihydroisoxazol-3-yl)thiocarboxamidine salt compounds.[2] The patent highlights this method as a way to produce the salt compound 'simply, safely and in good yield' and in a 'short time', which is an improvement over prior art that did not disclose the use of an acid catalyst.[2]
| Evidence Dimension | Reaction Efficiency and Safety |
| Target Compound Data | Reacts efficiently with thiourea under acidic conditions. |
| Comparator Or Baseline | Reaction of 3-halogeno-4,5-dihydroisoxazole with thiourea without an acid catalyst. |
| Quantified Difference | The acid-catalyzed method is explicitly described as simpler, safer, higher-yielding, and faster. |
| Conditions | Reaction with thiourea in the presence of an organic or inorganic acid (e.g., p-toluene sulfonic acid, hydrochloric acid).[2] |
This compound is compatible with an improved, patented process that enhances yield and safety, making it a more reliable choice for industrial-scale synthesis of key agrochemical intermediates.
This compound is the right choice as a key starting material for the multi-step synthesis of pyroxasulfone. Its specific structure is required to form the 5,5-dimethyl-4,5-dihydro-1,2-oxazole core of the final active ingredient, and its use enables high-yield conversion to essential intermediates like 5,5-dimethyl-4,5-dihydroisoxazole-3-thioformamidine hydrochloride.[1][2]
For research and development programs aiming to create new herbicides based on the isoxazoline scaffold, this compound serves as a validated and synthetically accessible starting point. The 5,5-dimethyl substitution has been identified as an optimal feature for balancing herbicidal potency and manufacturability, making it a preferred building block for creating new analogs.[1]
Where the target molecule is a (4,5-dihydroisoxazol-3-yl)thiocarboxamidine salt, this chloro-isoxazole is ideal for use in efficient, acid-catalyzed processes. Its proven reactivity under these improved conditions ensures higher yields and process safety, making it a superior choice for producing these valuable synthetic intermediates.[6]